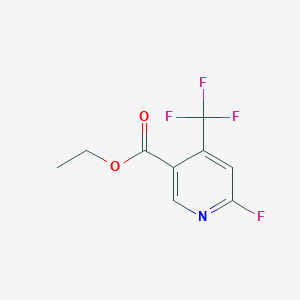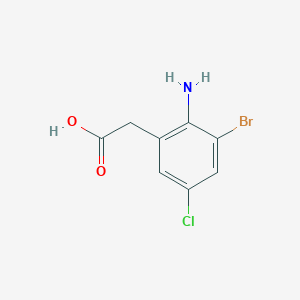
2-(2-Amino-3-bromo-5-chlorophenyl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-3-bromo-5-chlorophenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids This compound is characterized by the presence of amino, bromo, and chloro substituents on the phenyl ring, which significantly influence its chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-3-bromo-5-chlorophenyl)acetic acid typically involves multi-step organic reactions. One common method is the halogenation of 2-aminophenylacetic acid, followed by selective bromination and chlorination. The reaction conditions often require the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pH conditions to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Amino-3-bromo-5-chlorophenyl)acetic acid may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product. The use of environmentally benign solvents and reagents is also a consideration in industrial synthesis to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Amino-3-bromo-5-chlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo and chloro substituents can be reduced to form dehalogenated products.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Dehalogenated phenylacetic acids.
Substitution: Phenylacetic acids with different substituents replacing the halogens.
Applications De Recherche Scientifique
2-(2-Amino-3-bromo-5-chlorophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(2-Amino-3-bromo-5-chlorophenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Amino-3-bromo-4-chlorophenyl)acetic acid
- 2-(2-Amino-3-iodo-5-chlorophenyl)acetic acid
- 2-(2-Amino-3-bromo-5-fluorophenyl)acetic acid
Uniqueness
2-(2-Amino-3-bromo-5-chlorophenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of amino, bromo, and chloro groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H7BrClNO2 |
|---|---|
Poids moléculaire |
264.50 g/mol |
Nom IUPAC |
2-(2-amino-3-bromo-5-chlorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrClNO2/c9-6-3-5(10)1-4(8(6)11)2-7(12)13/h1,3H,2,11H2,(H,12,13) |
Clé InChI |
GHAQMJRODWPISG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CC(=O)O)N)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


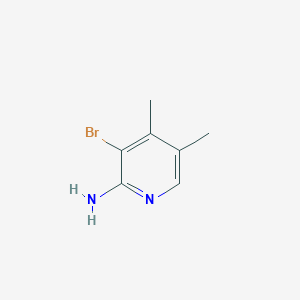
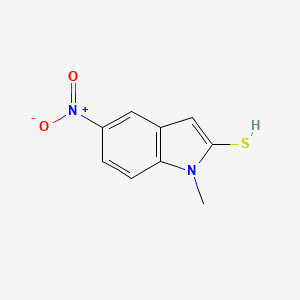
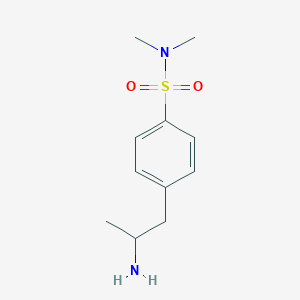
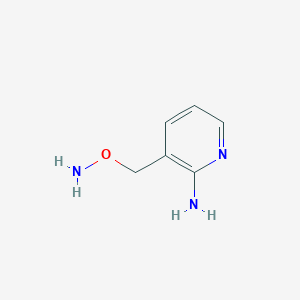

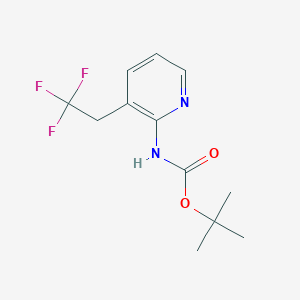
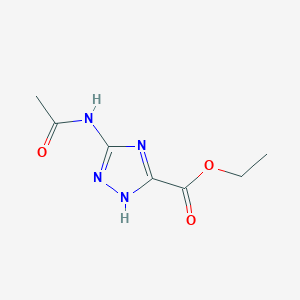

![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)
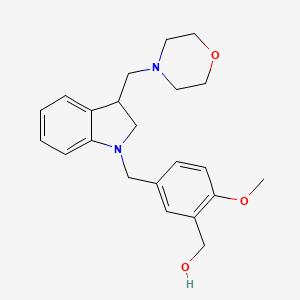
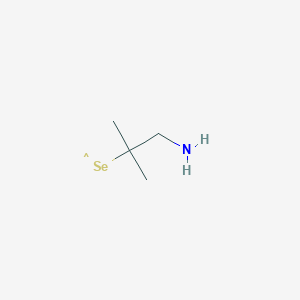

![3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13115343.png)
